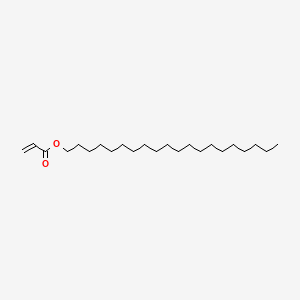
Icosyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used in the production of polymers and copolymers, which exhibit specific characteristics such as flexibility, hydrophobicity, and thermal stability . This compound is a colorless liquid and is utilized in various industrial applications, including adhesives, sealants, and coatings .
準備方法
Icosyl acrylate can be synthesized through the esterification of acrylic acid with icosanol (eicosanol) in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Acrylic acid+Icosanol→Icosyl acrylate+Water
Industrial production methods often involve the use of continuous reactors to ensure a consistent and high-yield production of this compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency .
化学反応の分析
Icosyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and icosanol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Icosyl acrylate has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with enhanced properties such as hydrophobicity and thermal stability.
Biomedical Engineering: Acrylate-based materials, including this compound, are used in the development of biomedical devices such as contact lenses, dental materials, and tissue engineering scaffolds.
Industrial Applications: This compound is utilized in the production of high-performance materials for use in the automotive, aerospace, and electronics industries.
作用機序
The mechanism of action of icosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in this compound is highly reactive and can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, hydrophobicity, and thermal stability, making them suitable for various applications .
類似化合物との比較
Icosyl acrylate can be compared with other long-chain acrylate esters, such as:
Octadecyl acrylate: Similar to this compound, octadecyl acrylate is used in the production of hydrophobic polymers. this compound has a longer carbon chain, which can impart different physical properties to the resulting polymers.
Hexadecyl acrylate: This compound also forms hydrophobic polymers, but with a shorter carbon chain compared to this compound, resulting in different mechanical and thermal properties.
The uniqueness of this compound lies in its longer carbon chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain acrylate esters .
特性
CAS番号 |
48076-38-6 |
|---|---|
分子式 |
C23H44O2 |
分子量 |
352.6 g/mol |
IUPAC名 |
icosyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h4H,2-3,5-22H2,1H3 |
InChIキー |
NGYRYRBDIPYKTL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















